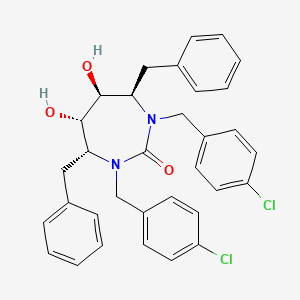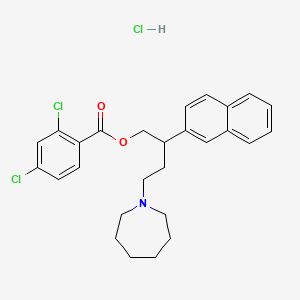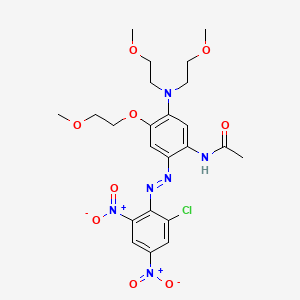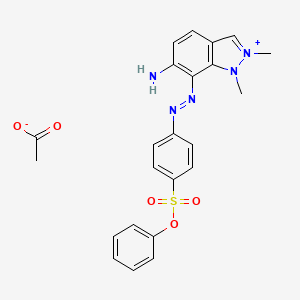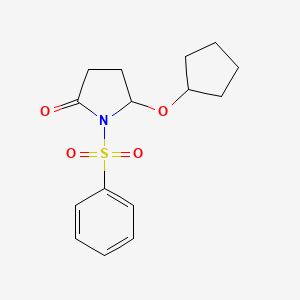
5-(Cyclopentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Cyclopentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone is a synthetic organic compound known for its unique chemical structure and properties. This compound features a pyrrolidinone ring substituted with a cyclopentyloxy group and a phenylsulfonyl group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone typically involves the reaction of a pyrrolidinone derivative with cyclopentanol and phenylsulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the substitution reactions. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
化学反応の分析
Types of Reactions
5-(Cyclopentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentyloxy or phenylsulfonyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or alcohols.
科学的研究の応用
5-(Cyclopentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 5-(Cyclopentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group is known to form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The cyclopentyloxy group may enhance the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
5-(Cyclopentyloxy)-2-pyrrolidinone: Lacks the phenylsulfonyl group, resulting in different chemical properties and reactivity.
1-(Phenylsulfonyl)-2-pyrrolidinone: Lacks the cyclopentyloxy group, affecting its biological activity and applications.
5-(Cyclopentyloxy)-1-(methylsulfonyl)-2-pyrrolidinone: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group, leading to variations in reactivity and applications.
Uniqueness
5-(Cyclopentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone is unique due to the presence of both the cyclopentyloxy and phenylsulfonyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
特性
CAS番号 |
111711-86-5 |
|---|---|
分子式 |
C15H19NO4S |
分子量 |
309.4 g/mol |
IUPAC名 |
1-(benzenesulfonyl)-5-cyclopentyloxypyrrolidin-2-one |
InChI |
InChI=1S/C15H19NO4S/c17-14-10-11-15(20-12-6-4-5-7-12)16(14)21(18,19)13-8-2-1-3-9-13/h1-3,8-9,12,15H,4-7,10-11H2 |
InChIキー |
QMFHLVXDQOSONK-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)OC2CCC(=O)N2S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


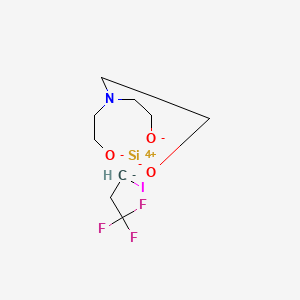
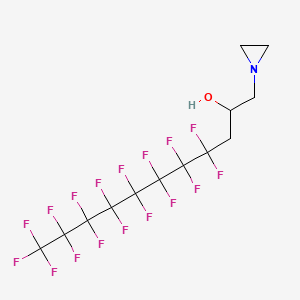
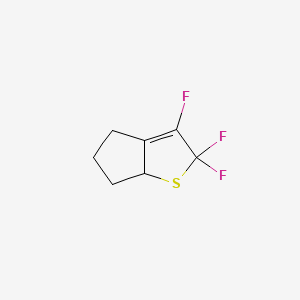


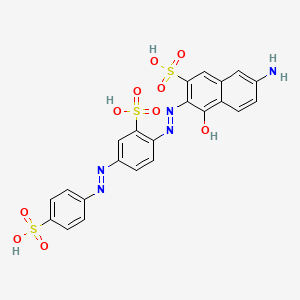
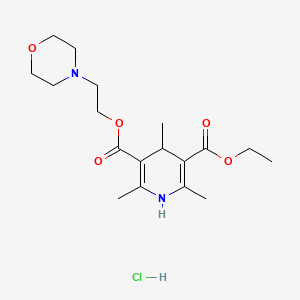
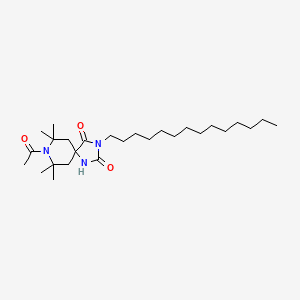
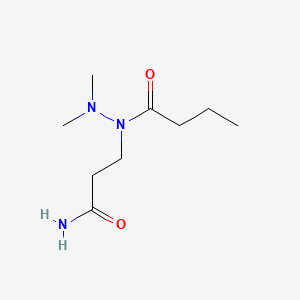
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-(4-bromophenyl)carbamate](/img/structure/B12707025.png)
